Phosphoric acid, 2-ethylhexyl ester
Overview
Description
Preparation Methods
Phosphoric acid, 2-ethylhexyl ester can be synthesized through the esterification of phosphoric acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst and controlled reaction conditions. One common method involves adding phosphorus oxychloride and 2-ethylhexanol in a reaction kettle, followed by stirring and heating to facilitate the reaction. The mixture is then neutralized with sodium hydroxide and purified through washing, filtration, and distillation .
Chemical Reactions Analysis
Phosphoric acid, 2-ethylhexyl ester undergoes various chemical reactions, including:
Esterification: It can form monoalkyl, dialkyl, or trialkyl esters by reacting with one, two, or three molecules of an alcohol.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids.
Oxidation: It can be oxidized to form phosphoric acids.
Common reagents used in these reactions include alcohols, water, and oxidizing agents. The major products formed from these reactions are phosphonic acids and phosphoric acids .
Scientific Research Applications
Phosphoric acid, 2-ethylhexyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and extractant in various chemical processes.
Biology: It is used in the extraction and purification of biological molecules.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Industry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, 2-ethylhexyl ester involves its ability to form esters with alcohols and its reactivity with various chemical reagents. It acts as a stabilizer and extractant by forming complexes with metal ions and other molecules. The molecular targets and pathways involved in its action include the formation of phosphoric esters and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Phosphoric acid, 2-ethylhexyl ester can be compared with other similar compounds, such as:
Phosphoric acid, bis(2-ethylhexyl) ester: This compound has two 2-ethylhexyl groups attached to the phosphoric acid molecule and is used as a plasticizer and extractant.
Phosphoric acid, tris(2-ethylhexyl) ester: This compound has three 2-ethylhexyl groups attached to the phosphoric acid molecule and is used as a flame retardant and plasticizer.
Phosphoric acid, 2-ethylhexyl diphenyl ester: This compound has one 2-ethylhexyl group and two phenyl groups attached to the phosphoric acid molecule and is used as a plasticizer and flame retardant.
This compound is unique due to its specific esterification properties and its ability to form stable complexes with various molecules, making it highly versatile in different applications .
Biological Activity
Phosphoric acid, 2-ethylhexyl ester (also known as di(2-ethylhexyl) phosphoric acid or DEHPA), is a compound of significant interest due to its diverse applications and biological activities. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and environmental impact based on recent studies and findings.
This compound is an organophosphate with the chemical formula . It is primarily used as a solvent and extractant in various industrial applications, including metal extraction and as a plasticizer.
Toxicological Profile
Acute Toxicity
The acute toxicity of DEHPA has been investigated in several studies. The compound exhibits significant toxicity with an LD50 (lethal dose for 50% of the population) of approximately 4.9 g/kg body weight in rats, indicating a moderate level of acute toxicity when compared to other organophosphates .
Chronic Exposure Effects
In a 28-day oral exposure study, both DEHPA and its related compound tris(2-ethylhexyl) phosphate (TEHP) were administered to rats. The study found that high doses of DEHPA led to notable alterations in body weight gain, hematological parameters, and liver enzyme activities . Histopathological examinations revealed squamous epithelial hyperplasia and hyperkeratosis in the forestomach of rats exposed to higher doses, suggesting potential corrosive effects on the gastrointestinal tract .
Metabolism and Biodegradation
DEHPA undergoes enzymatic hydrolysis in vivo, which can lead to the formation of mono- and di-hydroxylated metabolites. In studies involving zebrafish and medaka, the major metabolite identified was 2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-OH-EHDPP) .
Biodegradation Studies
Biodegradation assessments show that DEHPA is not readily biodegradable in water. In OECD TG 301 tests, ultimate degradation did not exceed 14% after 28 days . However, higher degradation rates have been observed under specific conditions. For instance, degradation rates reached up to 73% in river water samples over a period of 14 days .
Environmental Impact
The environmental persistence of DEHPA is a critical concern due to its widespread industrial use. Studies indicate that while DEHPA itself is not highly persistent, its degradation products may have varying degrees of biodegradability. For example, bis(2-ethylhexyl) phosphate has been shown to be readily biodegradable .
Research Findings: Case Studies
- Toxicity Assessment in Rats : A study conducted by researchers compared the toxic effects of TEHP and DEHPA on male and female rats over a period of 28 days. The results indicated that both compounds had similar toxicological profiles at high doses, affecting hematology and liver function tests significantly .
- Metabolic Pathways in Aquatic Organisms : Research involving aquatic organisms revealed that DEHPA metabolites could accumulate in fish populations, raising concerns about bioaccumulation and potential ecological impacts .
- Extraction Efficiency : In industrial applications, DEHPA has been utilized for the extraction of rare earth metals from aqueous solutions. The extraction equilibrium constants demonstrated that DEHPA is effective for this purpose, showcasing its utility beyond biological implications .
Summary Table: Key Findings
Parameter | Findings |
---|---|
LD50 | 4.9 g/kg body weight |
Chronic Effects | Weight gain impairment; liver enzyme alterations |
Biodegradability | Not readily biodegradable; <14% degradation in OECD tests |
Major Metabolite | 2-ethyl-5-hydroxyhexyl diphenyl phosphate |
Environmental Persistence | Low persistence; degradation products vary |
Properties
IUPAC Name |
2-ethylhexyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKDOMVGKKPJBH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O4P-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
Record name | Phosphoric acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12645-31-7 | |
Record name | Phosphoric acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, 2-ethylhexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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